4-Aminobenzene-1,2-diol;hydrochloride
Overview
Description
The compound of interest, 4-Aminobenzene-1,2-diol hydrochloride, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the study of hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts can shed light on the potential hydrogen bonding characteristics of 4-Aminobenzene-1,2-diol hydrochloride due to the structural similarities.
Synthesis Analysis
The synthesis of related compounds is discussed in the provided papers. For example, the oxidative difunctionalization of 2-amino-4H-pyrans using iodobenzene diacetate and N-chlorosuccinimide is described , which could be analogous to potential synthetic routes for 4-Aminobenzene-1,2-diol hydrochloride. Additionally, the synthesis of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) and 2,4-dichloro fluorobenzene are mentioned, indicating the use of diazotization and substitution reactions that might be relevant to the synthesis of 4-Aminobenzene-1,2-diol hydrochloride.
Molecular Structure Analysis
The molecular structure of 4-Aminobenzene-1,2-diol hydrochloride can be inferred to some extent from the studies on similar compounds. The paper on hydrogen bonding in 4-nitrobenzene-1,2-diamine provides insights into the geometry of the amine group and its interactions, which could be similar in 4-Aminobenzene-1,2-diol hydrochloride. The paper on 4-Hydroxybenzyl-substituted amino acid derivatives also discusses the structures of compounds with hydroxybenzyl units, which are structurally related to 4-Aminobenzene-1,2-diol hydrochloride.
Chemical Reactions Analysis
The chemical reactions involving related compounds can give an idea of the reactivity of 4-Aminobenzene-1,2-diol hydrochloride. The oxidative difunctionalization of 2-amino-4H-pyrans and the reactivity of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) with aromatic aldehydes suggest that 4-Aminobenzene-1,2-diol hydrochloride may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Aminobenzene-1,2-diol hydrochloride can be extrapolated from the properties of related compounds. The paper on 4-Hydroxybenzyl-substituted amino acid derivatives provides information on the antioxidant activity of a compound with a hydroxybenzyl unit, which could be relevant to the antioxidant potential of 4-Aminobenzene-1,2-diol hydrochloride. The paper on hydrogen bonding in 4-nitrobenzene-1,2-diamine also contributes to understanding the potential hydrogen bonding and solid-state structure of 4-Aminobenzene-1,2-diol hydrochloride.
Scientific Research Applications
1. Natural Product Derivatives and Antioxidant Activity
4-Aminobenzene-1,2-diol hydrochloride is related to compounds such as 4-hydroxybenzyl-substituted amino acid derivatives found in natural products like Gastrodia elata. These compounds, including 4-(hydroxymethyl)-5-nitrobenzene-1,2-diol, have shown antioxidant activity, particularly against liver microsomal lipid peroxidation (Guo et al., 2015).
2. Corrosion Inhibition
Research indicates the utility of derivatives like 2-aminobenzene-1,3-dicarbonitriles in corrosion inhibition for materials like mild steel and aluminum. These compounds act as mixed-type inhibitors, adhering to surfaces and protecting them from corrosion in acidic or alkaline environments (Verma et al., 2015).
3. Biodegradation of Pollutants
Hydroxyquinol 1,2-dioxygenase, an enzyme involved in the degradation of aromatic compounds including pollutants like polychloro- and nitroaromatic substances, utilizes hydroxyquinol (related to 4-aminobenzene-1,2-diol). This enzyme plays a critical role in the environmental biodegradation of recalcitrant pollutants (Ferraroni et al., 2005).
4. Synthesis of Heterocyclic Compounds
In pharmaceutical and chemical industries, derivatives of 3-hydroxy-4-aminobenzene sulfonamide, related to 4-aminobenzene-1,2-diol, are used to synthesize various heterocyclic compounds. These have potential applications in drug development and other chemical processes (Mohsein et al., 2019).
5. Development of Antimicrobial Materials
Metal-incorporated resins derived from compounds like (4-aminobenzene-1,3-diyl)dimethanol, related to 4-aminobenzene-1,2-diol, have been explored for their antimicrobial properties. These materials show promise for medical applications, particularly in high-temperature environments and as antifouling coatings (Nishat et al., 2011).
properties
IUPAC Name |
4-aminobenzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFMRTSLAZDOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509491 | |
Record name | 4-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzene-1,2-diol hydrochloride | |
CAS RN |
4956-56-3 | |
Record name | NSC33028 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzene-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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